(+)-cis-Rose oxide
Overview
Description
(+)-cis-Rose oxide, also known as cis-Rose oxide, is a monoterpene compound with a molecular formula of C10H18O. It is a stereoisomer of rose oxide, a compound known for its pleasant floral aroma, often associated with roses. This compound is widely used in the fragrance industry due to its unique scent profile.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (+)-cis-Rose oxide can be achieved through several methods. One common approach involves the stereospecific reduction of a precursor compound, such as d-glucose, to yield the desired cis-rose oxide . The reaction conditions typically involve the use of specific catalysts and controlled temperature settings to ensure the correct stereochemistry is achieved.
Industrial Production Methods
In industrial settings, the production of cis-Rose oxide often involves the use of advanced catalytic processes to ensure high yield and purity. The process may include steps such as hydrogenation, isomerization, and purification to obtain the final product. The exact methods can vary depending on the scale of production and the desired specifications of the compound.
Chemical Reactions Analysis
Types of Reactions
(+)-cis-Rose oxide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form different oxygenated derivatives.
Reduction: Reduction reactions can yield different stereoisomers or related compounds.
Substitution: Substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide, reducing agents such as sodium borohydride or lithium aluminum hydride, and various catalysts to facilitate substitution reactions. The conditions for these reactions typically involve controlled temperatures and specific solvents to ensure the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield aldehydes or ketones, while reduction can produce different stereoisomers of the original compound.
Scientific Research Applications
Chemistry
In chemistry, (+)-cis-Rose oxide is used as a model compound to study stereochemistry and reaction mechanisms. Its unique structure makes it an interesting subject for various chemical analyses and experiments.
Biology
In biological research, this compound is studied for its potential effects on biological systems. Its interactions with different enzymes and receptors are of particular interest, as they can provide insights into its biological activity and potential therapeutic applications.
Medicine
While not widely used in medicine, this compound has potential applications in the development of new drugs and therapeutic agents. Its unique structure and reactivity make it a candidate for further investigation in medicinal chemistry.
Industry
In the fragrance industry, this compound is highly valued for its pleasant aroma. It is used in the formulation of perfumes, cosmetics, and other scented products. Its stability and compatibility with other fragrance ingredients make it a popular choice for various applications.
Mechanism of Action
The mechanism of action of (+)-cis-Rose oxide involves its interaction with specific molecular targets, such as olfactory receptors in the case of its use in fragrances. The compound binds to these receptors, triggering a signal transduction pathway that results in the perception of its characteristic floral scent. In other applications, its mechanism of action may involve different molecular targets and pathways, depending on the specific context and use.
Comparison with Similar Compounds
Similar Compounds
trans-Rose oxide: Another stereoisomer of rose oxide with a different spatial arrangement of atoms.
(2R,4R)-4-Methyl-2-(2-methylprop-1-en-1-yl)tetrahydro-2H-pyran: A related compound with a different stereochemistry.
(Z)-Rose oxide: Another isomer with a different configuration around the double bond.
Uniqueness
What sets (+)-cis-Rose oxide apart from its similar compounds is its specific stereochemistry, which gives it a unique scent profile and reactivity. This makes it particularly valuable in applications where a distinct aroma or specific chemical behavior is desired.
Properties
IUPAC Name |
(2R,4S)-4-methyl-2-(2-methylprop-1-enyl)oxane | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18O/c1-8(2)6-10-7-9(3)4-5-11-10/h6,9-10H,4-5,7H2,1-3H3/t9-,10-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CZCBTSFUTPZVKJ-UWVGGRQHSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCOC(C1)C=C(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1CCO[C@H](C1)C=C(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401033220, DTXSID50894739 | |
Record name | 2H-Pyran, tetrahydro-4-methyl-2-(2-methyl-1-propenyl)-, (2R,4S)-rel- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401033220 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | (2R-cis)-tetrahydro-4-methyl-2-(2-methyl-1-propenyl)-2H-pyran | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50894739 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
154.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
876-17-5, 4610-11-1 | |
Record name | (±)-cis-Rose oxide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=876-17-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | (+)-cis-Rose oxide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=4610-11-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Rose oxide, (-)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000876175 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Rose oxide, cis-(+)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004610111 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2H-Pyran, tetrahydro-4-methyl-2-(2-methyl-1-propenyl)-, (2R,4S)-rel- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401033220 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | (2R-cis)-tetrahydro-4-methyl-2-(2-methyl-1-propenyl)-2H-pyran | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50894739 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | (2R-cis)-tetrahydro-4-methyl-2-(2-methyl-1-propenyl)-2H-pyran | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.022.743 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 2H-Pyran, tetrahydro-4-methyl-2-(2-methyl-1-propenyl)-, (2R,4S)-rel | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | ROSE OXIDE, CIS-(±)- | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/08FS7459GK | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | ROSE OXIDE, CIS-(+)- | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7G7H98N31J | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Model | Template_relevance |
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Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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